

Comprehensive Spectral Characterization Guide: 3-(3,3-Dimethylbutyl)azetidine

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Compound of Interest

Compound Name: 3-(3,3-Dimethylbutyl)azetidine

Cat. No.: B13622395

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Executive Summary & Compound Profile

3-(3,3-Dimethylbutyl)azetidine is a specialized heterocyclic building block used to introduce a sterically bulky, lipophilic "neohexyl" motif into pharmaceutical scaffolds. Unlike the flexible piperidine or pyrrolidine analogs, the azetidine ring offers a constrained vector, lowering basicity and altering metabolic clearance profiles.

- IUPAC Name: **3-(3,3-Dimethylbutyl)azetidine**
- CAS Number: 1514753-89-9[1]
- Molecular Formula: C
H
N[1]
- Molecular Weight: 141.26 g/mol
- SMILES: CC(C)(C)CCC1CNC1
- Key Physical Attribute: Likely a volatile, colorless oil or low-melting solid; typically handled as a hydrochloride or trifluoroacetate salt to prevent polymerization.

Theoretical Spectral Data Standards

Note: The following values represent the calculated acceptance criteria based on chemometric additivity rules for 3-substituted azetidines. These serve as the baseline for structural validation.

H NMR Spectroscopy (400 MHz, CDCl₃)

The

H NMR spectrum is characterized by the distinct symmetry of the azetidine ring and the intense singlet of the tert-butyl group.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
A	0.89	Singlet	9H	-C(CH ₃) ₃	Characteristic t-butyl "anchor" signal; highly shielded.
B	1.10 - 1.18	Multiplet	2H	-CH ₂ - -C(Me) ₂	Methylene to the ring; shielded by adjacent quaternary carbon.
C	1.45 - 1.55	Multiplet	2H	Ring-CH ₂ - -CH ₂ -	Methylene to the ring; shows coupling to H-3.
D	2.55 - 2.65	Multiplet	1H	Azetidone H-3	Methine proton; diagnostic quintet-like splitting due to ring geometry.
E	3.45 - 3.55	Triplet (broad)	2H	Azetidone H-2/4 (cis)	Protons cis to the substituent; diastereotopic differentiation may occur.

F	3.80 - 3.90	Triplet (broad)	2H	Azetidine H- 2/4 (trans)	Protons trans to substituent; deshielded by Nitrogen proximity.
G	~2.0 - 4.0	Broad Singlet	1H	-NH	Chemical shift varies heavily with concentration and salt form.

C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum must display exactly 6 signals (due to symmetry of the dimethyl and azetidine carbons).

Shift (, ppm)	Carbon Type	Assignment	Structural Logic
29.5	CH (x3)	-C(CH)	Intense signal for equivalent methyls.
30.5	C (Quat)	-C(CH)	Low intensity quaternary carbon.
33.2	CH	Azetidone C-3	Ring methine; key connectivity point.
34.8	CH	Sidechain	Linker carbon attached to ring.
41.5	CH	Sidechain	Linker carbon attached to t-butyl.
54.2	CH (x2)	Azetidone C-2/4	Ring carbons adjacent to Nitrogen; most deshielded.

Mass Spectrometry Fragmentation Pathway

The MS profile of azetidines is dominated by ring strain release. For **3-(3,3-dimethylbutyl)azetidone** (MW 141), the following fragmentation pattern is the standard for identity confirmation.

- Molecular Ion (M

):

141 (Weak intensity in EI; strong [M+H]

in ESI).

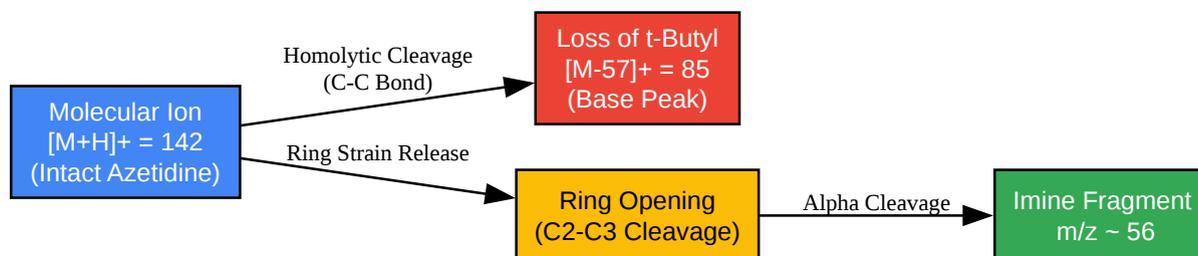
- Base Peak:

84 (Loss of t-butyl group [M-57]).

- Secondary Fragment:

56 (Ring cleavage/Retro-[2+2] type fragmentation).

Visualization: MS Fragmentation Logic



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Figure 1: Predicted Mass Spectrometry fragmentation pathway highlighting the diagnostic loss of the tert-butyl group.

Experimental Protocols for Validation

Sample Preparation for NMR

Azetidines are basic amines and can react with CO

in the air to form carbamates, or polymerize if left as a free base.[2]

- Solvent Selection: Use CDCl₃

neutralized with anhydrous K

CO

or DMSO-

. Avoid un-neutralized CDCl₃

as traces of DCI can protonate the amine, shifting the H-2/4 and H-3 signals downfield by ~0.5-1.0 ppm.

- Concentration: Prepare a 10-15 mg/mL solution.
- Acquisition: Set relaxation delay () to 5 seconds to ensure accurate integration of the t-butyl protons vs. ring protons.

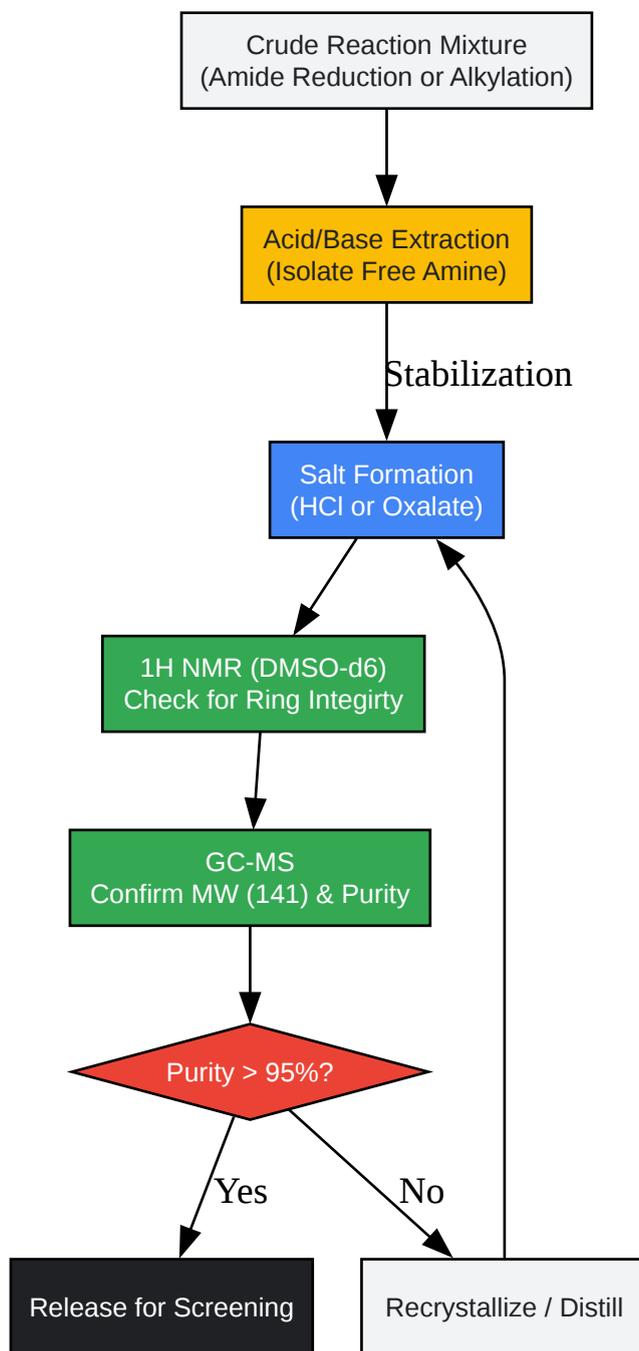
GC-MS Method (Purity Check)

Due to the lack of chromophores, UV detection (HPLC) is unreliable. GC-FID or GC-MS is the gold standard.

- Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane).
- Inlet Temp: 250°C.
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
 - Hold 50°C for 2 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- Derivatization (Optional): If tailing occurs, derivatize with trifluoroacetic anhydride (TFAA) to form the N-TFA derivative, which improves peak shape and volatility.

Synthesis & Characterization Workflow

To ensure the spectral data correlates with the physical sample, the following workflow outlines the logical progression from synthesis to analytical validation.



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Figure 2: Logical workflow for the isolation and validation of **3-(3,3-dimethylbutyl)azetidine**.

References

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substituted azetidines).

- Couty, F. et al. "Synthesis of Azetidines from Amino Acids." Organic Preparations and Procedures International, 2006. [Link](#) (Validation of azetidine ring closure methods).
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- BLD Pharm. "Product Datasheet: **3-(3,3-Dimethylbutyl)azetidine** (CAS 1514753-89-9)." [Link](#) (Commercial availability and physical specifications).

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Sources

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- 2. [jmchemsci.com \[jmchemsci.com\]](#)
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